ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the thienopyridine class, characterized by a fused thiophene and pyridine ring system. Key structural features include:
- 4,5-Dihydrothieno[2,3-c]pyridine core: A partially saturated bicyclic system that enhances metabolic stability compared to fully aromatic analogs.
- Substituents: 3-carbamoyl group: Likely influences solubility and hydrogen-bonding interactions. Ethyl ester at position 6: A common prodrug strategy to improve bioavailability.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-2-26-18(25)22-8-7-12-13(9-22)27-17(14(12)15(20)23)21-16(24)10-3-5-11(19)6-4-10/h3-6H,2,7-9H2,1H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWFNTPLZPJZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₉H₁₈ClN₃O₃S and a molecular weight of approximately 397.88 g/mol. Its structure includes:
- Thienopyridine core : A bicyclic structure that contributes to its pharmacological properties.
- Carbamoyl and amido groups : Functional groups that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's functional groups facilitate:
- Hydrogen bonding : Enhances binding affinity to target proteins.
- Electrostatic interactions : Plays a role in the stabilization of enzyme-substrate complexes.
- Hydrophobic contacts : Contributes to the overall binding energy and specificity.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer properties : Potential inhibition of tumor growth through interaction with pathways involved in cell proliferation.
- Antiviral activity : Similar thienopyridine derivatives have shown promise in inhibiting viral replication, particularly in HIV studies .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth; modulation of pathways | |
| Antiviral | Potential inhibition of HIV replication | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Studies and Research Findings
Several studies have explored the biological effects of thienopyridine derivatives, providing insights into the potential applications of this compound.
- Anticancer Studies : A study demonstrated that similar thienopyridine compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- Antiviral Research : Research on substituted pyrido[4,3-c]carbazoles revealed potent anti-HIV activity, suggesting that structural analogs could yield similar results against viral pathogens .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzamides and thienopyridine derivatives. Key steps include:
- Formation of the thienopyridine core : Utilizing appropriate reagents such as sodium methoxide.
- Introduction of functional groups : Employing methods like acylation to attach the carbamoyl and amido moieties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar thienopyridine structures exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro by interfering with specific metabolic pathways and protein interactions involved in tumor growth.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of thienopyridine effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has been identified to potentially inhibit enzymes involved in metabolic pathways. This characteristic suggests its application in drug development, particularly in optimizing pharmacokinetics and reducing adverse drug reactions.
Example : Similar compounds have been shown to modulate the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism .
Receptor Modulation
Ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may interact with various receptors, influencing signaling pathways critical for cellular functions. This interaction could lead to therapeutic applications in treating diseases where receptor dysregulation is a factor.
Potential Therapeutic Applications
- Cancer Therapy : Given its anticancer properties, this compound could be developed into a therapeutic agent targeting specific cancer types.
- Metabolic Disorders : Its ability to inhibit metabolic enzymes positions it as a candidate for managing conditions related to drug metabolism and efficacy.
- Neurological Disorders : The modulation of receptor activity may offer avenues for treatments targeting neurological conditions where receptor dysfunction is implicated.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
Key Differences :
- The 4-chlorobenzamido group in the target compound introduces a halogenated aromatic moiety absent in the comparative compound. This substitution often correlates with improved binding affinity to biological targets (e.g., ATP-binding pockets in kinases).
- The Boc-protected amine in the comparative compound (CAS 193537-14-3) suggests its use as an intermediate in multi-step syntheses, whereas the target compound’s carbamoyl group may enhance stability or solubility.
Other Thienopyridine Derivatives
Without additional evidence, comparisons to well-studied analogs (e.g., ticlopidine or clopidogrel) are speculative. However, general trends in thienopyridine pharmacology include:
- Electron-withdrawing groups (e.g., 4-chloro in the target compound) typically enhance metabolic stability and receptor affinity.
- Ester vs. carboxylic acid substituents : Ethyl esters are often hydrolyzed in vivo to active acids, a feature critical to prodrug activation.
Q & A
Basic: What are the recommended synthetic routes for ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. A common approach is to start with a substituted piperidine derivative (e.g., ethyl 4-oxopiperidine-1-carboxylate) and perform a cyclocondensation with malononitrile in ethanol, catalyzed by sulfur and morpholine at 70–80°C for 2 hours, followed by crystallization with ethyl ether (yield: ~87%) . Subsequent functionalization steps include introducing the 4-chlorobenzamido group via amide coupling under inert conditions. Key purification methods involve column chromatography or recrystallization to isolate intermediates. Researchers should optimize solvent choice (ethanol or THF) and reaction time to enhance yield and purity .
Basic: How should researchers handle and store this compound to ensure safety?
Methodological Answer:
Safety protocols must align with hazard codes H315 (skin irritation) and H319 (serious eye irritation) . Storage recommendations include:
- Temperature: Keep below 25°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation .
- Handling: Use spark-proof tools, anti-static equipment, and fume hoods to avoid inhalation (refer to H335 ) .
- Emergency Measures: Immediate ethanol/water rinsing for skin contact and PPE (gloves, goggles) are mandatory. Avoid exposure to moisture or heat sources (>50°C) to prevent decomposition .
Advanced: How can structural modifications influence the compound’s biological activity, particularly as an antitubulin agent?
Methodological Answer:
The compound’s antitubulin activity is sensitive to substituent variations:
- Carbamoyl vs. Cyano Groups: Replacing the 3-carbamoyl group with a cyano moiety (as in 4SC-207) enhances microtubule polymerization inhibition in taxane-resistant cells (IC₅₀: 25 nM) .
- Benzamido Substituents: The 4-chlorobenzamido group improves binding affinity to tubulin’s colchicine site compared to unsubstituted analogs. Computational docking studies suggest chlorine’s electronegativity stabilizes hydrophobic interactions .
- Ester Flexibility: Ethyl esters at position 6 improve solubility over methyl esters, balancing bioavailability and metabolic stability . Researchers should use SAR-guided synthesis to test substituents like cyclopropanecarbonyl (see Compound C3 in ) for enhanced potency.
Advanced: What analytical techniques are critical for characterizing this compound and resolving spectral data contradictions?
Methodological Answer:
- NMR: Use d6-DMSO or CDCl₃ to resolve overlapping signals. Key markers include:
- Mass Spectrometry (ESI): Confirm molecular ion peaks ([M+1]⁺ = ~382.11) and fragment patterns to validate the core structure .
- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., dihydrothieno ring conformation) using single-crystal data, as demonstrated for analogs in .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies?
Methodological Answer:
Contradictions in IC₅₀ values or mechanism claims require:
- Standardized Assays: Re-evaluate activity using identical tubulin polymerization assays (e.g., in vitro turbidity measurements at 37°C with 10 μM nocodazole as a control) .
- Impurity Profiling: Use HPLC-MS to verify compound purity (>95%), as impurities like clopidogrel-related sulfates (e.g., Impurity B in ) may skew results.
- Cell Line Validation: Compare activity in taxane-resistant vs. wild-type cell lines (e.g., A549 vs. HeLa) to contextualize resistance mechanisms .
Advanced: How can researchers optimize reaction conditions to scale up synthesis without compromising yield?
Methodological Answer:
- Solvent Screening: Replace ethanol with DMF or acetonitrile to improve solubility of intermediates at higher concentrations .
- Catalyst Optimization: Test alternative bases (e.g., DBU vs. morpholine) to accelerate cyclocondensation .
- Process Monitoring: Use inline FTIR or Raman spectroscopy to track reaction progression and minimize byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
